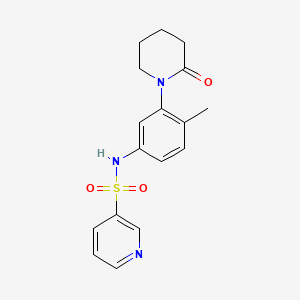

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, including N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyridine-3-sulfonamide, are significant in the realm of synthetic bacteriostatic antibiotics and have found a place in the therapy of bacterial infections and other microbial diseases. The first sulfonamide section is prominent in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. These compounds have been noted for their utilization as antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs. This indicates that sulfonamides, despite being known for over a century, continue to be an important class of compounds leading to valuable drugs and drug candidates for a wide range of conditions, such as cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Sulfonamide Derivatives in Medicine

Sulfonamide derivatives have been found to display a broad spectrum of bioactivities after chemical structural modifications, exhibiting a wide range of medicinal applications with substantial development value. Research in this area is active, focusing on antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents, along with related neurological diseases and diuretic drugs. These findings underscore the potential of sulfonamide-based drug molecules to offer broad spectrum, high activity, and low toxicity, providing new insights into the medicinal applications of sulfonamide compounds (He Shichao et al., 2016).

Pharmaceutical Significance of Sulfur-Containing Motifs

Sulfur (SVI)-based moieties, particularly sulfonyl or sulfonamide-based analogs, have shown a variety of pharmacological properties. These derivatives offer a high degree of structural diversity, proving useful in the discovery of new therapeutic agents. Currently, more than 150 FDA-approved sulfur (SVI)-based drugs are available, used to treat various diseases. The development of new, less toxic, cost-effective, and highly active sulfonamide-containing analogs is a key area of research in medicinal chemistry. The review emphasizes the significant role of sulfonyl or sulfonamide-based compounds in therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, and anticancer agents, among others (Chuang Zhao et al., 2018).

Sulfonamide Inhibitors in Therapeutic Patents

The primary sulfonamide moiety is present in a wide range of clinically used drugs, from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Novel drugs incorporating the sulfonamide group, such as apricoxib and pazopanib, have shown significant antitumor activity. Patents related to sulfonamide carbonic anhydrase inhibitors (CAIs) and compounds targeting tumor-associated isoforms CA IX/XII are prevalent. The continuous need for novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, diagnostic tools, and for treating other diseases highlights the enduring significance of this structural motif in drug development (Carta, Scozzafava, & Supuran, 2012).

Mecanismo De Acción

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis .

Mode of Action

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, leading to a rapid onset of inhibition . This compound shows competitive inhibition of FXa versus the synthetic tripeptide substrate .

Biochemical Pathways

By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide reduces thrombin generation, indirectly inhibiting platelet aggregation . This affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .

Pharmacokinetics

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide has been identified as the major circulating metabolite in humans, but it is inactive against human FXa .

Result of Action

The molecular effect of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide’s action is the inhibition of FXa activity, both free and bound to prothrombinase and clot . On a cellular level, this leads to a reduction in thrombin generation and an indirect inhibition of platelet aggregation .

Action Environment

Factors such as ph, temperature, and the presence of other drugs could potentially affect its pharmacokinetics and pharmacodynamics .

Análisis Bioquímico

Biochemical Properties

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide exhibits a high degree of potency and selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^-1/s . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

Although N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This reduction in thrombin generation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide involves its binding to FXa, leading to a rapid onset of inhibition of FXa . This binding interaction results in the inhibition of both free and clot-bound FXa activity, thereby reducing thrombin generation .

Temporal Effects in Laboratory Settings

In laboratory settings, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide demonstrates dose-dependent antithrombotic efficacy . Over time, it maintains its stability and continues to exhibit its effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide vary with different dosages . It demonstrates dose-dependent antithrombotic efficacy at doses that preserve hemostasis .

Metabolic Pathways

The metabolic pathways of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide involve renal excretion, metabolism, and biliary/intestinal excretion . Its major circulating metabolite in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Transport and Distribution

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . This suggests that it is efficiently transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide is likely to be influenced by its interactions with various biomolecules, including FXa . Specific details about its subcellular localization and any effects on its activity or function are not currently available in the literature.

Propiedades

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-13-7-8-14(11-16(13)20-10-3-2-6-17(20)21)19-24(22,23)15-5-4-9-18-12-15/h4-5,7-9,11-12,19H,2-3,6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQYWIRWZCSYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2626732.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626737.png)

![1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2626738.png)

![2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2626741.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2626748.png)

![[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride](/img/structure/B2626749.png)

![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2626753.png)